molecular formula C25H25BrN2O5 B12146927 1-[3-(Dimethylamino)propyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]f uran-2-yl)carbonyl]-3-pyrrolin-2-one

1-[3-(Dimethylamino)propyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]f uran-2-yl)carbonyl]-3-pyrrolin-2-one

Cat. No.: B12146927
M. Wt: 513.4 g/mol
InChI Key: UAGRYCULBQCCGW-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Dimethylamino)propyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one typically involves multiple steps:

    Formation of the Pyrrolin-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).

    Attachment of the Dimethylamino Group: This can be done through a nucleophilic substitution reaction using dimethylamine.

    Incorporation of the Benzo[d]furan Moiety: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the benzo[d]furan group to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)propyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: NaOH, KCN

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)propyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Dimethylamino)propyl]-5-phenyl-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-[3-(Dimethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.

Uniqueness

The presence of the bromine atom in 1-[3-(Dimethylamino)propyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, making it suitable for specific chemical reactions and potentially enhancing its biological activity.

Properties

Molecular Formula

C25H25BrN2O5

Molecular Weight

513.4 g/mol

IUPAC Name

2-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H25BrN2O5/c1-27(2)12-5-13-28-21(15-8-10-17(26)11-9-15)20(23(30)25(28)31)22(29)19-14-16-6-4-7-18(32-3)24(16)33-19/h4,6-11,14,21,30H,5,12-13H2,1-3H3

InChI Key

UAGRYCULBQCCGW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)Br

Origin of Product

United States

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